5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid
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Description
5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the indazole moiety and carboxylic acid group.
Starting Materials
2-bromoacetophenone, ethyl 2-aminoacetate, methyl 2-bromoacetate, 3-methyl-2-nitroindazole, sodium hydride, potassium carbonate, palladium on carbon, hydrochloric acid, sodium hydroxide, sodium bicarbonate, acetic anhydride, acetic acid, sodium nitrite, sulfuric acid, sodium nitrate, sodium azide, sodium borohydride, sodium cyanoborohydride, diethyl ether, methanol, chloroform, wate
Reaction
Synthesis of oxazole ring: Ethyl 2-aminoacetate is reacted with 2-bromoacetophenone in the presence of potassium carbonate to form ethyl 2-(2-phenyl-2-oxoethylamino)acetate. This intermediate is then treated with methyl 2-bromoacetate and sodium hydride to form 5-(2-phenyl-2-oxoethyl)-1,3-oxazole-2-carboxylic acid methyl ester., Reduction of nitro group: 3-methyl-2-nitroindazole is reduced to 3-methyl-2-aminoindazole using sodium borohydride., Introduction of indazole moiety: 3-methyl-2-aminoindazole is reacted with ethyl 2-(2-phenyl-2-oxoethylamino)acetate in the presence of palladium on carbon to form 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid methyl ester., Hydrolysis of ester: 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid methyl ester is hydrolyzed using hydrochloric acid to form 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid., Introduction of carboxylic acid group: 5-(3-methyl-2H-indazol-5-yl)-1,3-oxazole-2-carboxylic acid is reacted with sodium nitrite and sulfuric acid to form the diazonium salt. This intermediate is then treated with sodium azide and sodium hydroxide to form the carboxylic acid group. The final product is obtained by purification using sodium bicarbonate and recrystallization from methanol.
properties
IUPAC Name |
5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-6-8-4-7(2-3-9(8)14-13-6)11-5-10(12(16)17)15-18-11/h2-5H,1H3,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQETHTCANFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=NO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-2H-indazol-5-yl)-1,2-oxazole-3-carboxylic acid |
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